molecular formula C6H4BrN3O B066044 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one CAS No. 161836-12-0

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Cat. No.: B066044
CAS No.: 161836-12-0
M. Wt: 214.02 g/mol
InChI Key: LACRAZSEDWFGFM-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular pathways.

    Chemical Research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:

Uniqueness

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and chemical research .

Properties

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRAZSEDWFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359195
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161836-12-0
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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